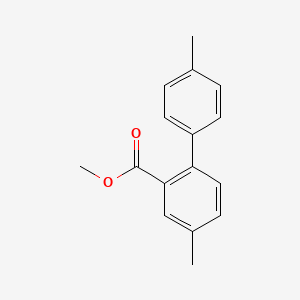

Methyl 4',4-dimethylbiphenyl-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)14-9-6-12(2)10-15(14)16(17)18-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADBNOXPAIVEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of Biphenyl Carboxylates

Electron Transfer and Radical Pathways in Biphenyl (B1667301) Reactions

Electron transfer processes are fundamental to many reactions involving biphenyl compounds, often leading to the formation of highly reactive radical intermediates. These pathways are particularly significant in photochemical reactions, where the absorption of light energy initiates the transfer of an electron, setting off a cascade of subsequent chemical events.

Photoinduced electron transfer (PET) is a key mechanism that can lead to the oxidation of biphenyl carboxylates. youtube.com This process is initiated when a molecule absorbs a photon, promoting it to an electronically excited state. youtube.com This excited state is both a stronger oxidizing agent and a stronger reducing agent than its ground state, facilitating electron transfer reactions that would otherwise be energetically unfavorable. youtube.com

In the context of biphenyl carboxylates, an excited state molecule can react with an electron acceptor (a quencher) in an electron transfer process. youtube.com This results in the formation of a biphenyl carboxylate radical cation and a quencher radical anion. youtube.com This process is effectively an oxidation of the biphenyl carboxylate. youtube.com The initial absorption of light provides the necessary driving force for the electron transfer to occur. youtube.com These photo-oxidation and reduction reactions are foundational to many chemical transformations. youtube.com

The involvement of electron transfer in photo-oxidation reactions has been substantiated through various studies. For instance, evidence for electron transfer in the photodecarboxylation of certain carboxylic acids and esters comes from the observed effects of added electron acceptors on the reaction. city.ac.uk Similarly, semiconductors like titanium dioxide have been shown to sensitize the photo-oxidation of substrates via an electron transfer mechanism. city.ac.uk

A proposed mechanism for PET involves the formation of a charge-transfer intermediate. nih.gov The reaction's dependence on the excitation wavelength can be compared to the ultraviolet absorption spectra of these charge-transfer complexes to support this mechanistic hypothesis. nih.gov

Due to their short lifetimes and low concentrations, the direct detection of reactive radical intermediates is a significant challenge in mechanistic chemistry. nih.gov However, various techniques have been developed to trap and characterize these transient species, providing valuable insights into reaction pathways. nih.govnih.gov

One innovative method involves a new class of radical traps based on a homolytic substitution reaction (SH2'). nih.gov These traps are terminal alkenes with a nitroxide leaving group. When a short-lived radical reacts with the trap, it displaces the stable nitroxide radical and forms a new, stable product that incorporates the original radical. nih.gov This stable product can then be analyzed using mass spectrometry (MS) and other techniques like tandem MS or HPLC-MS to determine the structure of the trapped radical. nih.govnih.gov This approach has been successfully applied to study radical intermediates in both liquid and gas-phase reactions. nih.gov

The following table summarizes the application of this trapping method and subsequent analysis:

| Step | Description | Analytical Technique |

| Trapping | A short-lived radical intermediate reacts with an allyl-TEMPO-based trap via a homolytic substitution (SH2') mechanism. | - |

| Product Formation | A stable, non-radical product is formed, incorporating the structure of the original radical intermediate. | - |

| Analysis | The stable product is analyzed to identify the structure of the trapped radical. | Mass Spectrometry (MS), Tandem MS, HPLC-MS, Nuclear Magnetic Resonance (NMR) |

This table illustrates the general workflow for detecting radical intermediates using specialized trapping agents.

This trapping technique allows for the simultaneous detection of multiple radical intermediates, as well as other reaction components like starting materials and products, in a complex mixture. nih.govyork.ac.uk In some cases, where the concentration of trapped radicals is sufficiently high, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for quantitative analysis, allowing researchers to measure the radical flux under different reaction conditions. nih.govyork.ac.uk

Electrophilic Aromatic Substitution Mechanisms in Biphenyl Derivatives

Electrophilic aromatic substitution is a characteristic reaction of biphenyl and its derivatives. rsc.orgarabjchem.org The presence of two connected aromatic rings influences the reactivity and the position of substitution (regioselectivity). The addition of an electrophile is typically the slow, rate-determining step because it temporarily disrupts the aromatic stabilization of the benzene ring. lkouniv.ac.in The subsequent loss of a proton to restore aromaticity is a fast step. lkouniv.ac.in

In electrophilic substitution reactions of biphenyl, the incoming electrophile is predominantly directed to the ortho and para positions of the second ring, as the phenyl group itself acts as an activating group. The para-position is generally favored due to reduced steric hindrance compared to the ortho-position.

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is a reversible reaction. lkouniv.ac.in This reversibility can be exploited in synthesis; the sulfonic acid group can be used as a blocking group to direct other electrophiles to specific positions and then subsequently removed by heating in dilute aqueous acid. lkouniv.ac.in

The outcome and selectivity of electrophilic aromatic substitution reactions are highly dependent on the reaction conditions.

Catalysts: Lewis acid catalysts, such as aluminum halides (AlX₃) or ferric halides (FeX₃), are often essential for activating the electrophile. lkouniv.ac.in For example, in halogenation, the catalyst polarizes the halogen molecule, making it a much stronger electrophile capable of attacking the benzene ring. lkouniv.ac.in Similarly, in Friedel-Crafts acylation, the Lewis acid coordinates with the acyl chloride or anhydride (B1165640) to generate a more potent electrophilic species. lkouniv.ac.in

Solvents: The choice of solvent can influence reaction rates. For electrophilic aromatic substitutions that proceed through charged intermediates like the arenium ion, the polarity of the solvent can play a role. quora.com Non-polar solvents may slow down reactions involving the formation of such charged species. quora.com

Reaction Conditions: Other parameters like temperature and reactant concentrations also affect the reaction. The reversibility of sulfonation, for example, is controlled by temperature and the concentration of water in the reaction mixture. lkouniv.ac.in

Catalytic Reaction Dynamics and Optimization in Biphenyl Synthesis

The synthesis of biphenyl derivatives often relies on catalytic cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.gov These reactions involve the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. nih.govresearchgate.net

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. rsc.org

The efficiency and success of these catalytic reactions are highly dependent on the careful optimization of several parameters.

| Parameter | Influence on Reaction | Example |

| Catalyst/Ligand | The choice of palladium source and the supporting ligand is crucial for catalyst stability and activity. Ligands can influence the rate of oxidative addition and reductive elimination. | Using SPhos or XPhos as ligands in Suzuki-Miyaura coupling can lead to excellent yields of fluorinated biphenyls. nih.gov |

| Base | The base is required to activate the boronic acid derivative for transmetalation. | Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases. nih.gov |

| Solvent | The solvent system must be able to dissolve the reactants and facilitate the reaction. Mixtures of solvents are often used. | A mixture of THF, toluene, and water is a common solvent system for Suzuki-Miyaura reactions. nih.gov |

| Temperature | Reaction temperature affects the rate of the reaction. Many coupling reactions are performed at elevated temperatures. | Refluxing conditions are often employed to drive the reaction to completion. nih.gov |

This interactive table summarizes key parameters that are optimized in catalytic biphenyl synthesis.

Modern approaches to reaction optimization utilize data-driven methodologies, such as Bayesian optimization, to rapidly screen multiple parameters simultaneously. nih.gov This allows for the efficient identification of optimal conditions for the synthesis of specific biphenyl compounds, saving time and resources compared to traditional one-variable-at-a-time methods. nih.gov Such advanced optimization strategies are crucial for developing robust and generally applicable synthetic methods for a wide variety of substrates. gwern.net

Role of Lewis Acid Catalysts in Diels-Alder/Dehydration Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be a strategic step in the construction of the biphenyl scaffold, which upon subsequent dehydration or aromatization, yields the final product. Lewis acids play a pivotal role in catalyzing these reactions by enhancing the reactivity of the dienophile.

Traditionally, the catalytic effect of Lewis acids in Diels-Alder reactions was attributed to their ability to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile was thought to lead to a more stabilizing orbital interaction and thus accelerate the reaction. However, more recent quantum chemical analyses suggest a different primary mechanism. These studies indicate that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reacting molecules. By binding to the dienophile, the Lewis acid polarizes electron density away from the reactive double bond, thereby lessening the steric and electronic repulsion between the diene and dienophile in the transition state.

While the direct synthesis of biphenyl carboxylates via an intermolecular Diels-Alder reaction is not common, intramolecular variants have been reported, demonstrating the viability of the biphenyl core to act as a diene. For instance, a strained meta-quaterphenylene acetylene has been shown to undergo an intramolecular Diels-Alder reaction involving one of the biphenyl groups. acs.orgresearchgate.net This reaction proceeds at the 2-, 1-, 1’-, and 2’-positions of a biphenyl derivative, which is analogous to the bay regions of polycyclic aromatic hydrocarbons like perylene. acs.orgresearchgate.net

In a synthetic context leading to substituted biphenyls, a hypothetical reaction could involve a substituted diene reacting with a dienophile bearing a carboxylate group, catalyzed by a Lewis acid. The resulting cyclohexene derivative would then undergo a dehydration or oxidative aromatization step to form the biphenyl carboxylate. Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) are effective catalysts for such transformations. The choice of Lewis acid can influence not only the reaction rate but also the stereoselectivity and regioselectivity of the cycloaddition.

Table 1: Common Lewis Acids in Diels-Alder Reactions and Their Proposed Role

| Lewis Acid | Formula | Primary Role in Catalysis |

| Aluminum chloride | AlCl₃ | Strong catalyst, reduces Pauli repulsion, enhances electrophilicity of dienophile. |

| Boron trifluoride | BF₃ | Versatile catalyst, often used as a gas or in etherate form. |

| Zinc chloride | ZnCl₂ | Milder catalyst, useful for sensitive substrates. |

| Tin tetrachloride | SnCl₄ | Effective catalyst, can be used in various solvents. |

The subsequent dehydration of the Diels-Alder adduct to form the aromatic biphenyl system is typically promoted by acid or heat. In the presence of a Lewis acid, this step can sometimes occur in situ. The mechanism involves the protonation of a hydroxyl group (if formed from a cyclic ether dienophile, for example) followed by the elimination of water and subsequent tautomerization to the stable aromatic ring.

Kinetic Isotope Effect Studies for Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and providing insights into the structure of the transition state. nih.gov The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific position. For biphenyl synthesis, KIE studies have been instrumental in understanding the mechanisms of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a primary method for creating the biaryl bond.

A detailed study using experimental and theoretical 13C KIEs has provided significant insights into the catalytic cycle of the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction. nih.gov This reaction is fundamental to the synthesis of a wide range of biphenyl derivatives. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. By measuring the KIE at the carbon atoms involved in bond formation and cleavage, researchers can determine which step is rate-determining.

In the study of the Suzuki-Miyaura reaction between aryl halides and aryl boronic acids, the following key findings were elucidated through KIE measurements:

Oxidative Addition: The experimental KIE for the carbon attached to the bromine atom (KIE C-Br) was found to be 1.020. This value was in close agreement with the predicted KIE for the oxidative addition of the aryl bromide to a monoligated palladium complex, Pd(PPh₃) (predicted KIE of 1.021). nih.gov This congruence provides strong evidence that the oxidative addition occurs from a 12-electron monoligated palladium species.

Transmetalation: The KIE for the carbon attached to the boron atom (KIE C-Boron) was also measured to probe the transmetalation step. The results helped to validate the transition state structures for this step of the reaction.

Catalytic Cycle Complexity: The studies also revealed that the mechanism can change after the first turnover depending on the specific aryl halide used and the concentration of the phosphine (B1218219) ligand in the solution. nih.gov

These KIE studies provide a more detailed and experimentally validated picture of the Suzuki-Miyaura catalytic cycle than what can be inferred from product analysis alone. The data allows for the precise characterization of transition states for both the oxidative addition and transmetalation steps.

Table 2: Experimental and Theoretical 13C KIEs in the Suzuki-Miyaura Reaction

| Position of Isotopic Labeling | Experimental KIE | Theoretical KIE (for PdL₁ complex) | Mechanistic Implication |

| Carbon attached to Bromine (C-Br) | 1.020 | 1.021 | Oxidative addition to a monoligated Pd complex is the rate-determining step. nih.gov |

The application of KIE studies is not limited to cross-coupling reactions. Conformational kinetic isotope effects (CKIEs) have also been used to study the atropisomerism in sterically hindered biphenyls, providing information on the energy barriers to bond rotation. These studies are crucial for the synthesis and understanding of axially chiral biphenyl compounds, which are important in various fields, including asymmetric catalysis and medicinal chemistry.

Stereochemical Considerations in Biphenyl Systems

Atropisomerism in Substituted Biphenyl (B1667301) Derivatives

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, leading to chiral molecules that can be isolated as separate enantiomers. cutm.ac.inyoutube.com In biphenyl systems, this phenomenon, also known as axial chirality, occurs when bulky substituents are present in the ortho positions of the two phenyl rings. cutm.ac.inquora.com These substituents sterically hinder the free rotation around the pivotal carbon-carbon single bond that connects the rings. youtube.com For a biphenyl derivative to exhibit atropisomerism, two conditions must be met: the rotation around the single bond must be sufficiently slow to allow for the isolation of the individual isomers, and each ring must have different substituents on its ortho positions, or be asymmetrically substituted, to avoid a plane of symmetry in the twisted conformation. pharmaguideline.com The presence of a chiral axis, rather than a chiral center, is the defining feature of these molecules. cutm.ac.inpharmaguideline.com The biphenyl rings in such compounds are typically forced into a non-planar, twisted conformation to minimize steric clashes between the ortho substituents. cutm.ac.inpharmaguideline.com

The stability of atropisomers and the energy barrier to their interconversion (racemization) are influenced by several factors, primarily the steric nature of the ortho substituents. cutm.ac.in The larger the ortho groups, the greater the steric hindrance and the higher the rotational barrier, making the atropisomers more stable and easier to isolate. libretexts.org The minimum free energy of activation (ΔG‡) required to prevent spontaneous racemization at room temperature is generally considered to be in the range of 16 to 19 kcal/mol. libretexts.org The stability is also temperature-dependent; for instance, minimum free energy barriers of 61.6 kJ/mol (approx. 14.7 kcal/mol) at 200K, 93.5 kJ/mol (approx. 22.3 kcal/mol) at 300K, and 109 kJ/mol (approx. 26.0 kcal/mol) at 350K are required to isolate atropisomers. pharmaguideline.com

Substituents at positions adjacent to the ortho groups can also influence the rotational barrier through a "buttressing effect," where a meta-substituent can increase the effective size of the ortho group it is next to, thereby increasing the energy barrier to rotation. libretexts.org The nature of the bond connecting the two aryl rings and the presence of any bridging structures between the rings also play a role in determining the configurational stability. cutm.ac.in

Table 1: Experimental Rotational Barriers for Selected Substituted Biphenyls

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2-Methylbiphenyl | -H, -CH₃ | 7-10 | researchgate.net |

| 2,2'-Dimethylbiphenyl (B165481) | -CH₃, -CH₃ | ~19 | researchgate.net |

| 2,2'-Dicarboxylic acid | -COOH, -COOH | Low (not resolvable at RT) | libretexts.org |

| 2,2'-Disulfonic acid | -SO₃H, -SO₃H | Higher than dicarboxylic acid | libretexts.org |

| 2-Amido-2'-methylbiphenyls | -CONH₂, -CH₃ | ~13.5 - 16.1 | researchgate.net |

This table is generated based on data from multiple sources to illustrate the impact of ortho substituents on rotational barriers.

The synthesis of single enantiomers of axially chiral biphenyls is a significant area of research in organic chemistry. bohrium.com One of the most powerful methods for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This approach involves coupling an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. nih.govacs.org The chiral ligand, such as KenPhos, coordinates to the metal center and directs the reaction to favor the formation of one atropisomer over the other, resulting in an enantioenriched product. acs.org

These asymmetric syntheses have been shown to be effective for a range of substrates, including those that are electron-rich or electron-poor, and can be used to create axially chiral biphenyls, heterobiaryls, and related structures with high yields and enantioselectivities. nih.govacs.org For example, axially chiral biaryl amides have been synthesized with enantiomeric excesses (ee) in the range of 88–94%. acs.org The development of new and more efficient chiral ligands and catalysts is an ongoing effort to expand the scope and utility of these enantioselective transformations. chemrxiv.orgsnnu.edu.cn

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from a racemic mixture. bris.ac.uk This technique is applicable to atropisomers that have a relatively low barrier to rotation, allowing them to interconvert rapidly under the reaction conditions. rsc.orgnih.gov In a DKR process, a chiral catalyst or reagent selectively reacts with one enantiomer of the rapidly equilibrating mixture at a faster rate than the other. acs.org This continuous racemization of the unreacted enantiomer allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product, with yields exceeding the 50% limit of a classical kinetic resolution. nih.govacs.org

Several catalytic systems have been developed for the DKR of atropisomeric biaryls. bris.ac.ukrsc.org For instance, chiral dialkylaminopyridine catalysts have been used for the acylative DKR of configurationally unstable phenolic biaryls. rsc.org Peptide-based catalysts have also been employed for the dynamic kinetic resolution of biaryls via asymmetric bromination. nih.gov These methods provide access to a variety of enantioenriched atropisomeric compounds from their racemic precursors. rsc.orgnih.gov

Atropisomeric biphenyls are of paramount importance in the field of asymmetric catalysis, where they serve as scaffolds for some of the most successful chiral ligands. bohrium.comchemrxiv.org The well-defined axial chirality of these molecules allows them to create a specific three-dimensional chiral environment around a metal center, which in turn enables the catalyst to control the stereochemical outcome of a chemical reaction. acs.org

Perhaps the most famous example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), an atropisomeric biaryl phosphine ligand that has found widespread use in a multitude of asymmetric transformations, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions. nih.gov The dihedral angle of the biaryl backbone is a critical factor that influences the ligand's effectiveness, as it dictates the geometry and steric environment of the resulting metal complex. chemrxiv.org By modifying the substituents on the biphenyl framework, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance for a specific catalytic application. chemrxiv.orgacs.org The development of diverse and adjustable axially chiral biphenyl ligands continues to be a major focus in the pursuit of new and more efficient asymmetric catalysts. chemrxiv.org

Conformational Analysis of the Biphenyl Backbone

The three-dimensional structure of biphenyl and its derivatives is primarily determined by the balance between two opposing effects: steric repulsion between the ortho substituents on the two rings, which favors a twisted or non-planar conformation, and π-electron delocalization (resonance) between the rings, which favors a coplanar arrangement. libretexts.orgic.ac.uk In unsubstituted biphenyl, the compromise between these forces results in a twisted conformation in the gas phase. libretexts.orgutah.edu The conformation of substituted biphenyls can be significantly influenced by the nature and position of the substituents. libretexts.orgnwpu.edu.cn

The degree of twist in the biphenyl backbone is quantified by the inter-ring dihedral angle (torsional angle). For unsubstituted biphenyl in the gas phase, this angle is approximately 44.4°. utah.eduacs.org The rotation around the central C-C bond is not free, and the molecule must pass through higher energy conformations to interconvert between equivalent twisted forms. libretexts.org There are two main transition states for this rotation: a planar conformation (dihedral angle of 0°) where steric hindrance between ortho hydrogens is maximized, and a perpendicular conformation (dihedral angle of 90°) where π-conjugation is completely lost. comporgchem.com

For unsubstituted biphenyl, the energy barrier at the planar conformation is slightly higher than at the perpendicular conformation. acs.org The introduction of ortho substituents dramatically alters these energy landscapes. Bulky ortho groups increase the energy of the planar conformation significantly, making the rotational barrier much higher and often leading to a preferred dihedral angle closer to 90°. acs.orgacs.orgcdnsciencepub.com For example, theoretical calculations on 2,2'-dimethylbiphenyl show that energetically accessible conformations are focused in a narrow range around a perpendicular arrangement. nih.gov The rotational barriers and equilibrium dihedral angles can be determined experimentally using techniques like dynamic NMR spectroscopy or calculated using quantum chemical methods such as Density Functional Theory (DFT). acs.orgrsc.orgnih.gov

Table 2: Calculated and Experimental Dihedral Angles and Rotational Barriers for Biphenyl and Derivatives

| Compound | Dihedral Angle (φ) | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Method/Phase | Reference |

|---|---|---|---|---|---|

| Biphenyl | ~45° | ~1.4 - 2.2 | ~1.5 - 1.8 | Experimental/Gas | acs.org |

| Biphenyl | 44.4° | - | - | Experimental/Gas | utah.edu |

| Biphenyl | 42.5° | 2.17 | 1.79 | B3LYP/6-311+G* | acs.org |

| 2-Fluorobiphenyl | 49.3° | 3.54 | 1.25 | B3LYP/6-311+G* | acs.org |

| 2,2'-Difluorobiphenyl | 57.9° | 10.9 | 0.8 | B3LYP/6-311+G* | acs.orgacs.org |

| 2,2'-Dichlorobiphenyl | 84.9° | 21.0 | 0.0 | B3LYP/6-311+G* | acs.orgacs.org |

| 2,2'-Dimethylbiphenyl | 85.5° | 24.6 | 0.0 | B3LYP/6-311+G* | acs.org |

This table presents a selection of theoretical and experimental data to illustrate conformational properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Methyl 4',4-dimethylbiphenyl-2-carboxylate in solution, offering detailed information about its atomic framework and stereochemistry.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a complete map of the hydrogen and carbon environments within the molecule. In a typical solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups attached to the biphenyl (B1667301) core, and the methyl group of the ester functionality. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the biphenyl rings. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. chemicalbook.com The spectrum would feature signals for the carboxyl carbon, the aromatic carbons, and the carbons of the three methyl groups. The chemical shifts of the aromatic carbons are influenced by their position and the electronic effects of the substituents. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This interactive table provides predicted NMR data based on analogous compounds.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carboxylate Methyl | ¹H | ~3.9 | Singlet |

| Ring Methyls | ¹H | ~2.4 | Singlet |

| Aromatic | ¹H | 7.0 - 8.0 | Multiplets |

| Carboxylate Carbonyl | ¹³C | ~168 | - |

| Aromatic Carbons | ¹³C | 125 - 145 | - |

| Ring Methyl Carbons | ¹³C | ~21 | - |

The assignment of specific signals to the methyl and carboxylate groups is straightforward due to their distinct electronic environments. chemicalbook.com

Carboxylate Methyl Group (–COOCH₃): The protons of this methyl group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in the ¹H NMR spectrum typically found around 3.9 ppm. rsc.org The corresponding carbon signal in the ¹³C NMR spectrum appears around 52 ppm.

Ring Methyl Groups (Ar–CH₃): The two methyl groups at the 4 and 4' positions of the biphenyl system are in a different chemical environment compared to the ester methyl. Their proton signals appear as a singlet at a higher field, around 2.3-2.4 ppm. chemicalbook.com The carbon signals for these groups are observed at approximately 21 ppm in the ¹³C NMR spectrum. chemicalbook.com

The biphenyl system of this compound is subject to hindered rotation around the C-C single bond connecting the two phenyl rings. This is due to the steric bulk of the substituents, particularly the carboxylate group at the ortho-position (C2). This restricted rotation can give rise to stable conformers or, if the rotational barrier is high enough, separable atropoisomers. X-ray diffraction studies on similarly substituted biphenyls have confirmed significant dihedral angles between the rings, often exceeding 55°, which supports the existence of a non-planar, sterically hindered structure. nih.govresearchgate.net

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals. If distinct signals for the different atropoisomers are observed at low temperatures, these signals will coalesce as the temperature is raised and the rate of rotation increases. From this data, the energy barrier to rotation can be calculated, providing a quantitative measure of the conformational stability.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (240.30 g/mol ). nist.govnist.gov Common fragmentation pathways for this type of compound include the loss of the methoxy (B1213986) group (•OCH₃) or the entire methyl carboxylate group (•COOCH₃), leading to characteristic fragment ions in the spectrum. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₆H₁₆O₂ by distinguishing its exact mass from other potential compounds with the same nominal mass. nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. nih.gov Studies on analogous biphenyl carboxylate derivatives show that these molecules often crystallize in monoclinic or triclinic space groups. nih.govresearchgate.netresearchgate.net

The key finding from an X-ray study would be the direct measurement of the dihedral angle, which provides concrete evidence of the non-planar conformation caused by steric hindrance. This solid-state data corroborates the interpretations made from NMR studies regarding atropoisomerism. nih.gov The analysis would also reveal details about intermolecular interactions, such as C–H⋯O hydrogen bonds or π–π stacking, which govern the crystal packing. nih.govnih.gov

Table 2: Typical Crystallographic Data for Biphenyl Carboxylate Derivatives This interactive table summarizes crystallographic data from related structures to indicate expected values for this compound.

| Parameter | Example Value from a Related Structure | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Ring-Ring) | 55.30 (5)° - 56.01 (5)° | nih.govresearchgate.net |

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Furthermore, if the compound crystallizes in a chiral space group, SC-XRD can be used to determine its absolute configuration. Despite the powerful capabilities of this technique, no published studies containing single crystal X-ray diffraction data for this compound were identified.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is primarily used to identify the crystalline phases of a compound and can be used to assess its purity. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. In the context of this compound, PXRD would be instrumental in quality control, ensuring consistency between different batches of the synthesized material.

A search of the scientific literature and crystallographic databases did not yield any experimental powder X-ray diffraction patterns for this compound.

Crystalline Sponge Method for Structural Elucidation of Challenging Compounds

The crystalline sponge method is a novel technique for determining the crystal structure of compounds that are difficult to crystallize on their own, such as liquids or oils. ucl.ac.uk This method involves soaking the target compound into a pre-formed porous crystalline framework (the "sponge"), which then holds the guest molecule in an ordered arrangement, allowing for its structure to be determined by X-ray diffraction. ucl.ac.uknih.gov This technique has proven invaluable for the structural elucidation of a wide range of challenging molecules. nih.gov

Given that this compound is a solid at room temperature, the crystalline sponge method would not typically be the primary choice for its structural analysis. There are no reports in the literature of this method being applied to this compound.

Infrared (IR) and UV/Visible Spectroscopy

Vibrational Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

While a specific, experimentally recorded IR spectrum for this compound is not available in the searched literature, the expected characteristic vibrational frequencies can be predicted based on known data for similar functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730-1715 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2975-2860 |

| C=C (Aromatic) | Stretching | 1600-1450 |

This table represents expected values and is not based on experimental data for the specific compound.

Electronic Absorption Properties and Chromophore Characterization

UV/Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores. The biphenyl system in this compound constitutes the primary chromophore. The absorption spectrum is influenced by the conjugation between the two phenyl rings and the presence of the methyl carboxylate and methyl substituents. The electronic transitions are typically of the π → π* type.

The position and intensity of the absorption maxima (λmax) are sensitive to the planarity of the biphenyl system. Increased steric hindrance, which forces the rings to be more twisted, can lead to a hypsochromic shift (blue shift) and a decrease in molar absorptivity.

No experimentally determined UV/Visible spectrum for this compound has been reported in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly well-suited for studying the electronic properties of medium-sized organic molecules like Methyl 4',4-dimethylbiphenyl-2-carboxylate. DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system.

DFT is instrumental in mapping the energy landscape of chemical reactions. For a biphenyl (B1667301) derivative, a key process is the rotation around the central C-C bond, which involves overcoming specific energy barriers. The free energy profile for this rotation dictates the atropisomerization rate if the rotational barrier is high enough.

For the parent biphenyl molecule, high-level computational studies have meticulously determined the rotational barriers. A combination of coupled cluster theory and DFT has estimated the barriers to be approximately 8.0 kJ/mol for rotation through a planar conformation and 8.3 kJ/mol for rotation through a perpendicular conformation. acs.org For substituted biphenyls, such as this compound, these barriers would be influenced by steric hindrance from the methyl and carboxylate groups. The ortho-carboxylate group, in particular, would be expected to significantly increase the rotational barrier compared to unsubstituted biphenyl.

Illustrative rotational energy barriers for biphenyl, calculated by various theoretical methods, are presented below. These values showcase the typical energy scales involved in the internal rotation of biphenyl systems.

| Method | Rotational Barrier at 0° (planar) (kJ/mol) | Rotational Barrier at 90° (perpendicular) (kJ/mol) |

| HF/6-31G | 13.93 | 6.32 |

| B3LYP/6-31G | 8.4 | 10.0 |

| MP2/cc-pVQZ | 9.54 | 8.91 |

| Best Estimate (CCSD(T)/CBS) | 8.0 | 8.3 |

| This table presents data for the parent biphenyl molecule to illustrate the application of DFT in determining free energy profiles. The values for this compound would differ due to substituent effects. Data sourced from various computational studies. acs.orgbiomedres.us |

DFT calculations provide valuable descriptors for molecular stability and reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

Furthermore, DFT can be used to compute various electronic properties, such as dipole moments and molecular electrostatic potentials (MEP). Studies on various substituted biphenyls have shown that the dipole moment and MEP are highly dependent on the nature and position of the substituents. jcsp.org.pknih.gov For this compound, the electron-withdrawing carboxylate group and the electron-donating methyl groups would create a specific electrostatic potential map, highlighting regions of positive and negative charge that are susceptible to electrophilic or nucleophilic attack.

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For biphenyl derivatives, the most important conformational variable is the dihedral angle between the two phenyl rings. DFT calculations are used to explore this landscape by systematically varying the dihedral angle and calculating the energy at each point.

For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45 degrees. researchgate.net The planar and perpendicular conformations represent transition states for rotation. In the case of this compound, the presence of substituents, particularly the ortho-carboxylate group, will alter this landscape. The steric clash between the ortho-substituent and the adjacent phenyl ring will likely lead to a larger equilibrium dihedral angle. For instance, studies on 2,2'-disubstituted biphenyls have shown that the minimum energy dihedral angle can increase to over 80 degrees. researchgate.net

The table below shows calculated twist angles and rotational barriers for various substituted biphenyls, illustrating how substituents influence the conformational energetics.

| Compound | Method | Twist Angle (°) | Rotational Barrier (kcal/mol) |

| Biphenyl | B3LYP/6-311+G | 41.0 | < 3.28 |

| 2,2'-difluorobiphenyl | B3LYP/6-311+G | 57.9 / 128.9 | - |

| 2,2'-dichlorobiphenyl | B3LYP/6-311+G* | 84.9 | - |

| 2,2'-dimethylbiphenyl (B165481) | - | - | ~15 |

| This table provides illustrative data for related substituted biphenyls to demonstrate the typical values obtained from DFT calculations. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can provide insights into conformational changes, molecular flexibility, and interactions with the environment over time.

For this compound, an MD simulation could be used to explore its conformational space more dynamically than static DFT calculations. beilstein-journals.org It would allow for the observation of the torsional flexing around the biphenyl bond and the motion of the methyl and carboxylate groups. In a condensed phase, such as a crystal or in solution, MD simulations can also reveal intermolecular interactions and their effect on the molecular conformation and dynamics. tandfonline.com For example, simulations of solid biphenyl have revealed complex ordering of torsion angles at low temperatures. tandfonline.com

Ab Initio and Møller-Plesset Perturbation Theory Studies

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset (MP) perturbation theory is a prominent ab initio method used to improve upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgsmu.edu

MP2, the second-order Møller-Plesset theory, is a widely used method that often provides a good balance of accuracy and computational cost for studying non-covalent interactions and systems where DFT might be less reliable. wikipedia.orgsmu.edu For a molecule like this compound, MP2 calculations could be employed to obtain a highly accurate rotational energy barrier and to study the subtle effects of electron correlation on its structure and stability. High-level ab initio methods, while computationally expensive, serve as important benchmarks for validating the results of more approximate methods like DFT. acs.org

Advanced Applications and Derivatization in Chemical Science

Building Blocks for High-Performance Materials

The rigid, planar nature of the biphenyl (B1667301) core, combined with the functional versatility offered by its substituents, makes Methyl 4',4-dimethylbiphenyl-2-carboxylate and its parent structure, 4,4'-dimethylbiphenyl (B165725) (DMBP), valuable precursors for materials with advanced properties. researchgate.net

Precursors for Polymer Synthesis (e.g., Polyesters with Enhanced Properties)

The incorporation of rigid aromatic units like the biphenyl moiety into polymer chains is a well-established strategy for enhancing thermal stability and mechanical strength. Dicarboxylic acids or their ester derivatives derived from the 4,4'-dimethylbiphenyl scaffold are prime candidates for creating high-performance polyesters. The synthesis of biobased aliphatic polyesters has demonstrated that the properties of the resulting polymers, such as tensile strength and elongation at break, can be significantly influenced by the choice of diol and the polymer's molecular weight. nih.govresearchgate.net For instance, high molecular weight polyesters derived from plant resources have been shown to exhibit tensile properties superior to conventional polyolefins like polyethylene (B3416737) and polypropylene. nih.govresearchgate.net

The general approach involves polycondensation reactions where a biphenyl-based dicarboxylic acid (or its methyl ester equivalent via transesterification) reacts with a suitable diol. The resulting polyesters often exhibit higher glass transition temperatures and improved dimensional stability compared to their purely aliphatic counterparts. Research into polyesters like poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN) highlights how synthesis methods and reaction conditions can be optimized to achieve high molecular weights, which are crucial for obtaining desirable mechanical properties. researchgate.net The 4,4'-dimethylbiphenyl core, when converted to 4,4'-biphenyldicarboxylic acid (BDA), serves as a key monomer for such polymers. researchgate.net

Table of Polyester Properties from Biobased Monomers

| Polymer Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| HP1 | 48,200 | 39.7 | 436 |

| HP2 | 26,000 | 28.5 | 400 |

Data derived from studies on high molecular weight biobased aliphatic polyesters demonstrating the performance achievable with advanced monomers. nih.govresearchgate.net

Components in the Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The properties of a MOF, including its pore size, shape, and surface chemistry, are directly determined by the geometry and functionality of the organic linker. nih.gov Biphenyl-based dicarboxylic acids are highly sought-after linkers due to their rigidity, linearity, and ability to create robust and porous frameworks.

4,4'-Dimethylbiphenyl (DMBP) is recognized as a promising platform chemical for producing polymer precursors and materials for metal-organic frameworks. researchgate.net The corresponding dicarboxylic acid, derived from the hydrolysis of a diester or dinitrile precursor, can be used as the organic linker. For example, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has been successfully used to synthesize novel MOFs with manganese, nickel, copper, and cadmium, resulting in frameworks with diverse topologies and properties, including selective gas adsorption. rsc.org Similarly, multicarboxylate ligands are frequently employed to assemble polynuclear clusters into periodic networks. nih.gov The carboxylate functionality of this compound, once hydrolyzed to the corresponding dicarboxylic acid, provides the necessary coordination sites to bind with metal centers, making it a viable candidate for the design of new MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govrsc.org

Applications in Liquid Crystals and Optoelectronic Materials

The elongated and rigid structure of biphenyl derivatives is fundamental to their application in liquid crystals (LCs). mdpi.com These molecules can align in specific orientations, leading to the anisotropic properties essential for display technologies. The thermal stability and mesomorphic behavior of LCs are highly dependent on their molecular geometry. mdpi.com

Research on homologous series of biphenyl-containing compounds, such as (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoates, has shown that these materials can form stable, broad-range nematic phases. mdpi.com Furthermore, derivatives of 4′-Hydroxybiphenyl-4-carboxylate have been synthesized and shown to exhibit anticlinic smectic CA phases over a broad temperature range, which is beneficial for certain electro-optical applications. mdpi.com The presence of terminal groups, such as the methyl and carboxylate groups in this compound, influences the molecular packing and intermolecular interactions, which in turn dictates the specific liquid crystalline phases and transition temperatures. mdpi.com These features make such biphenyl compounds promising components for formulating advanced liquid crystal mixtures and materials for optoelectronic devices. mdpi.com

Synthesis of Complex Organic Architectures

The functional groups on the this compound ring system serve as versatile handles for building more elaborate molecular structures.

Derivatization for the Preparation of Novel Chemical Entities

The biphenyl core is a common feature in many pharmacologically active compounds and complex organic molecules. rsc.org The synthesis of these structures often relies on the derivatization of simpler biphenyl building blocks. The ester group in this compound can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. The aromatic rings can undergo further electrophilic substitution reactions.

Key synthetic strategies for creating biphenyl derivatives include metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions. rsc.org For instance, the Suzuki-Miyaura coupling of a boronic acid with a halogenated aromatic ring is a powerful method for forming the biphenyl bond itself. nih.gov Once the core is formed, functional groups can be introduced or modified. For example, biphenyl sulfamates have been synthesized as enzyme inhibitors by functionalizing a protected biphenyl phenol (B47542) precursor. nih.gov This demonstrates that a molecule like this compound can be a starting point for a wide array of novel chemical entities through established synthetic transformations.

Green Chemistry Approaches in Biphenyl Compound Production

The increasing focus on sustainability in the chemical industry has driven the development of greener synthetic methods for producing valuable compounds like biphenyls. mdpi.commdpi.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com

One innovative approach involves conducting Suzuki-Miyaura coupling reactions using a palladium-on-carbon (Pd/C) catalyst within a microemulsion system composed of water, alcohol, and a halogenated aromatic compound. google.com This method offers the advantages of using a lower-cost palladium catalyst, shorter reaction times, and high yields, all while avoiding polluting solvents. google.com For the synthesis of valsartan, a drug containing a biphenyl core, a greener process was developed using a heterogeneous Suzuki-Miyaura coupling, which simplifies catalyst removal and solvent recycling. researchgate.net

Furthermore, significant progress has been made in synthesizing biphenyl compounds from renewable biomass resources. A two-step process has been reported for producing 4,4′-Dimethylbiphenyl (DMBP) from 2-methylfuran (B129897), a biomass-derived chemical. researchgate.net This pathway involves the oxidative coupling of 2-methylfuran followed by a tandem Diels-Alder and dehydration reaction with ethylene (B1197577), catalyzed by phosphoric acid on a silica (B1680970) support. researchgate.net This biomass-to-biphenyl route represents a significant step towards the sustainable production of these important platform chemicals, reducing reliance on petrochemical feedstocks. researchgate.net

Utilization of Renewable Feedstocks and Sustainable Synthesis Routes

The imperative for sustainable chemical manufacturing has driven research into the use of renewable feedstocks and greener synthetic methodologies. For a compound such as this compound, this involves developing pathways that begin with biomass-derived starting materials and employ environmentally benign reaction conditions. A significant advancement in this area is the synthesis of the core 4,4'-dimethylbiphenyl structure from 2-methylfuran (2-MF), a platform chemical derivable from the hemicellulose fraction of biomass. digitellinc.comacs.orgudel.eduresearchgate.net

A notable two-step process has been developed to produce 4,4'-dimethylbiphenyl (DMBP) from 2-methylfuran. acs.orgresearchgate.net The initial step involves the palladium-catalyzed oxidative coupling of 2-methylfuran to yield 5,5'-dimethyl-2,2'-bifuran (DMBF). acs.org Subsequent research has focused on intensifying these reaction conditions to improve the space-time yield, a key factor for industrial scalability. digitellinc.comacs.org The second step is a tandem Diels-Alder and dehydration reaction of the resulting DMBF with ethylene, which can also be sourced from renewable bio-ethanol, to selectively form 4,4'-dimethylbiphenyl. acs.org The use of a homogeneous lanthanum triflate (La(OTf)₃) catalyst has been shown to increase the yield of DMBP while allowing for a reduction in reaction temperature compared to heterogeneous catalysts like γ-Al₂O₃. acs.org

Once the renewable 4,4'-dimethylbiphenyl is synthesized, the subsequent challenge is the regioselective introduction of the carboxylate group at the 2-position. While direct catalytic carboxylation of C-H bonds with CO₂ is an area of active research, a more established method for achieving this transformation is through directed ortho-metalation (DoM). uwindsor.cawikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com This strategy involves the use of a directing group to facilitate deprotonation at the adjacent ortho-position by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the context of 4,4'-dimethylbiphenyl, a plausible route would involve the introduction of a suitable directing group onto one of the phenyl rings, followed by ortho-lithiation and subsequent carboxylation with carbon dioxide.

Below are interactive data tables summarizing the key reaction steps in the proposed sustainable synthesis of this compound.

Table 1: Synthesis of 4,4'-Dimethylbiphenyl from Renewable 2-Methylfuran

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Oxidative Coupling | 2-Methylfuran, O₂ | Pd(OAc)₂ | Trifluoroacetic acid | 44-67 | ~78 | digitellinc.com |

| Diels-Alder/Dehydration | 5,5'-Dimethyl-2,2'-bifuran, Ethylene | La(OTf)₃ | 1,4-Dioxane | 180 | >90 | acs.org |

Table 2: Proposed Derivatization and Esterification

| Step | Reactants | Reagents | Solvent | General Yield Range (%) | Reference |

| Directed ortho-Carboxylation | 4,4'-Dimethylbiphenyl with Directing Group | 1. n-BuLi 2. CO₂ | THF/Et₂O | 60-90 | uwindsor.cawikipedia.orgorganic-chemistry.org |

| Esterification | 4',4-Dimethylbiphenyl-2-carboxylic acid, Methanol (B129727) | H₂SO₄ (cat.) | Methanol | 70-95 | research-solution.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4',4-dimethylbiphenyl-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Biphenyl Core Formation : Use Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and a halogenated methyl benzoate precursor to construct the biphenyl backbone. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are optimized for yield .

- Esterification : React the biphenyl carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. Monitor reaction progress via TLC and purify via column chromatography .

- Critical Parameters : Temperature (80–120°C for coupling), solvent polarity (toluene/water for Suzuki), and stoichiometric ratios (1:1.2 boronic acid:halide) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at 4' and 4 positions) via ¹H/¹³C NMR. Look for ester carbonyl signals at ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (±0.3% tolerance) .

Q. What purification techniques are effective for isolating this compound?

- Methods :

- Recrystallization : Use ethanol/water or hexane/ethyl acetate mixtures. Optimize solvent ratios to maximize crystal yield .

- Column Chromatography : Employ silica gel with gradients of hexane/ethyl acetate (e.g., 8:2 to 6:4). Monitor fractions via UV absorption at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve the conformational landscape of this compound?

- Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Structure Solution : Apply SHELXT (direct methods) or SHELXD (charge flipping) for phase determination .

- Refinement : Refine with SHELXL using least-squares minimization. Analyze torsion angles and puckering parameters (Cremer-Pople coordinates) to quantify biphenyl dihedral angles .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to depict thermal ellipsoids and intermolecular contacts .

Q. What intermolecular interactions govern the solid-state packing of this compound?

- Analysis Framework :

- Hydrogen Bonding : Identify C–H···O interactions between ester carbonyls and aromatic hydrogens using graph-set notation (e.g., S(6) motifs) .

- Steric Effects : Map close contacts (<3.0 Å) between methyl groups and adjacent phenyl rings using Mercury software.

- π-Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) and offset angles (0–30°) for aromatic interactions .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

- Strategies :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray values. Discrepancies may indicate solution vs. solid-state conformational differences.

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts (GIAO method) to reconcile experimental data .

- Dynamic Effects : Perform variable-temperature NMR to detect rotational barriers in biphenyl systems .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in ester hydrolysis?

- Experimental Design :

- Kinetic Studies : Monitor pH-dependent hydrolysis (e.g., NaOH/EtOH) via UV-Vis or HPLC. Fit data to pseudo-first-order kinetics to determine rate constants.

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into the carboxylic acid product.

- Computational Modeling : Calculate transition-state energies (e.g., QM/MM) to identify steric hindrance from 4,4'-methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.